10,16-bis(3,5-dichlorophenyl)-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
CAS No.: 1706463-50-4
Cat. No.: VC2751641
Molecular Formula: C32H17Cl4O3PS
Molecular Weight: 654.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706463-50-4 |
|---|---|
| Molecular Formula | C32H17Cl4O3PS |
| Molecular Weight | 654.3 g/mol |
| IUPAC Name | 10,16-bis(3,5-dichlorophenyl)-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
| Standard InChI | InChI=1S/C32H17Cl4O3PS/c33-21-9-19(10-22(34)15-21)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(20-11-23(35)16-24(36)12-20)32(30)39-40(37,41)38-31(27)29/h1-16H,(H,37,41) |
| Standard InChI Key | WIBYKZHXRJDMBB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)Cl)Cl)OP(=S)(O3)O)C7=CC(=CC(=C7)Cl)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)Cl)Cl)OP(=S)(O3)O)C7=CC(=CC(=C7)Cl)Cl |
Introduction
Chemical Identity and Classification
Molecular Identification
The compound 10,16-bis(3,5-dichlorophenyl)-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is registered with CAS number 1706463-50-4, providing a unique identifier in chemical databases and literature. This identification is crucial for researchers seeking to access information about this specific compound. The compound belongs to the class of organophosphorus compounds, specifically those containing phosphonothioate functional groups, which are characterized by a phosphorus atom bonded to oxygen, sulfur, and carbon atoms in specific arrangements.
The IUPAC name, though lengthy, provides precise information about the compound's structure according to standardized chemical nomenclature rules. The name indicates the presence of a pentacyclic core structure (pentacyclo[13.8.0.02,11.03,8.018,23]tricosa), two 3,5-dichlorophenyl substituents, and a phosphorus center with specific bonding arrangements. The Standard InChI identifier also serves as a machine-readable representation of the compound's structure, facilitating its identification in chemical databases and computational analysis.
Structural Characteristics
This compound features a complex pentacyclic core structure with two 3,5-dichlorophenyl substituents at positions 10 and 16. The central structural element includes a phosphorus atom that is part of a unique arrangement designated as 13λ5-phospha, indicating a pentavalent phosphorus center. This phosphorus atom is bonded to oxygen atoms at positions 12 and 14, forming dioxa bridges within the pentacyclic framework.
The sulfanylidene (=S) and hydroxy (-OH) groups attached to the phosphorus atom create a phosphonothioate functional group (P(=S)(OH)), which is a significant determinant of the compound's chemical reactivity. The declaration "tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene" in the IUPAC name indicates the presence of ten double bonds at specific positions in the pentacyclic system, contributing to the compound's rigidity and potential for π-electron delocalization.
Physicochemical Properties and Characterization
Basic Physical Properties
The compound possesses specific physicochemical properties that define its behavior in various environments and experimental conditions. Table 1 summarizes the key properties of this compound based on available data.
Table 1: Key Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C32H17Cl4O3PS | Contains 32 carbon atoms, 17 hydrogen atoms, 4 chlorine atoms, 3 oxygen atoms, 1 phosphorus atom, and 1 sulfur atom |
| Molecular Weight | 654.3 g/mol | Relatively high molecular weight due to complex structure and presence of chlorine atoms |
| Physical State | Solid | Inferred based on similar organophosphorus compounds |
| Solubility | Limited water solubility, likely soluble in organic solvents | Based on presence of hydrophobic aromatic rings and chlorine substituents |
| Melting/Boiling Point | Data not available | Would require experimental determination |
The compound contains four chlorine atoms as part of two 3,5-dichlorophenyl groups, which likely influence its solubility profile, making it more soluble in non-polar organic solvents than in water. The presence of a hydroxyl group attached to the phosphorus atom introduces a potential hydrogen bonding site, which might affect its interactions with other molecules and surfaces.
Spectroscopic Characteristics
Spectroscopic analysis would be essential for confirming the structure and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P NMR, would provide valuable information about the phosphorus environment. The pentavalent phosphorus center with attached sulfanylidene and hydroxyl groups would exhibit a characteristic chemical shift in 31P NMR spectra.
Additionally, 1H and 13C NMR would help elucidate the carbon framework and hydrogen environments. Mass spectrometry would confirm the molecular weight and provide fragmentation patterns specific to this structure. Infrared spectroscopy would identify functional groups, particularly the P=S and P-OH stretching vibrations, which are diagnostic for phosphonothioate compounds.
Synthesis and Preparation Methods
Analytical Confirmation
After synthesis, analytical techniques such as NMR spectroscopy and mass spectrometry would be employed to confirm the structure of both intermediates and the final compound. High-performance liquid chromatography (HPLC) or gas chromatography (GC) might be used to assess purity and identify any impurities that might be present. X-ray crystallography could provide definitive confirmation of the three-dimensional structure, particularly the complex pentacyclic arrangement.
Structural Comparison with Related Compounds
Analysis of Structural Analogues
To better understand the unique features of this compound, it is valuable to compare it with structurally related molecules. Table 2 presents a comparison with a similar phosphonothioate derivative that shares the pentacyclic core structure but differs in the aryl substituents.
Table 2: Comparison with Structurally Related Compounds
| Feature | Target Compound | Related Compound |
|---|---|---|
| CAS Number | 1706463-50-4 | 1314132-81-4 |
| Molecular Formula | C32H17Cl4O3PS | C50H57O3PS |
| Molecular Weight | 654.3 g/mol | 769.0 g/mol |
| Aryl Substituents | 3,5-dichlorophenyl | 2,4,6-tri(propan-2-yl)phenyl |
| Core Structure | Pentacyclic with λ5-phospha center | Pentacyclic with λ5-phospha center |
| Functional Groups | P(=S)(OH), dioxa bridges | P(=S)(OH), dioxa bridges |
This comparison highlights how structural modifications, particularly the substitution of dichlorophenyl groups with triisopropylphenyl groups, affect molecular weight and potentially the physical properties and reactivity of these compounds. The chlorine atoms in the target compound introduce potential for different electronic effects and reactivity compared to the isopropyl groups in the related compound.
Relevance of 3,5-Dichlorophenyl Moiety
The 3,5-dichlorophenyl moiety found in the target compound appears in various biologically relevant molecules. For comparison, N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (CAS: 53219-96-8) also contains this structural element but in a much simpler molecular framework . This suggests that the 3,5-dichlorophenyl group may confer specific properties or recognition features that are valuable across different chemical contexts.
The positioning of the chlorine atoms at the 3 and 5 positions of the phenyl ring creates a specific electronic distribution and steric environment that could influence molecular interactions and reactivity patterns . These features might be particularly relevant for applications requiring specific molecular recognition or electronic properties.
Research Status and Future Directions
Current Research Landscape
The compound appears to be primarily available as a research chemical, suggesting it may be at an early stage of investigation regarding potential applications. The complex structure and specialized functional groups indicate it may have been designed for specific research purposes rather than as a general-purpose chemical.
Current research might focus on:
-
Exploring its properties as a ligand in coordination chemistry
-
Investigating its behavior in materials science applications
-
Studying structure-activity relationships with related compounds
-
Developing new synthetic methodologies using this compound as a model system
Future Research Opportunities
Future research directions for this compound might include:
-
Detailed mechanistic studies of its reactions, particularly those involving the phosphonothioate center
-
Computational modeling to understand its electronic structure and reactivity
-
Exploration of structure-property relationships through the synthesis of derivatives with modified substituents
-
Investigation of potential applications in catalysis or materials science
The development of more efficient synthetic routes to this compound and related derivatives would facilitate wider exploration of their properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume